(2Z)-3-(2-Chlorophenyl)-2-hydroxyiminopropanoic Acid
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Overview
Description
(2Z)-3-(2-Chlorophenyl)-2-hydroxyiminopropanoic Acid is an organic compound characterized by the presence of a chlorophenyl group and a hydroxyimino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2-Chlorophenyl)-2-hydroxyiminopropanoic Acid typically involves the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with malonic acid in the presence of a suitable catalyst to yield the desired product. The reaction conditions often include controlled temperature and pH to ensure the formation of the (2Z) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(2-Chlorophenyl)-2-hydroxyiminopropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: Formation of 3-(2-chlorophenyl)-2-aminopropanoic acid.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
(2Z)-3-(2-Chlorophenyl)-2-hydroxyiminopropanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(2-Chlorophenyl)-2-hydroxyiminopropanoic Acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the chlorophenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylacetic Acid: Similar structure but lacks the hydroxyimino group.
3-(2-Chlorophenyl)-2-aminopropanoic Acid: Similar backbone but contains an amino group instead of a hydroxyimino group.
Uniqueness
(2Z)-3-(2-Chlorophenyl)-2-hydroxyiminopropanoic Acid is unique due to the presence of both the chlorophenyl and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C9H8ClNO3 |
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Molecular Weight |
213.62 g/mol |
IUPAC Name |
(2E)-3-(2-chlorophenyl)-2-hydroxyiminopropanoic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8+ |
InChI Key |
KBVHACSKAHPTIM-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N\O)/C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NO)C(=O)O)Cl |
Origin of Product |
United States |
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